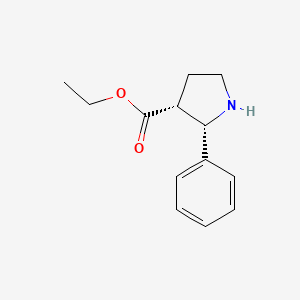

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-9-14-12(11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFPDTOVEBHWER-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate is characterized by its pyrrolidine ring structure with a carboxylate group and a phenyl substituent. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.

The biological activity of Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to modulate the activity of enzymes and receptors by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in inflammation and cancer progression.

Anticancer Properties

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate has demonstrated notable cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the growth of human leukemias such as HL-60 and promyelocytic leukemia cells, as well as other cancer types including HeLa cells and various lymphomas .

In a study examining the mode of action, it was found that the compound interferes with DNA and protein synthesis within HL-60 cells, leading to significant reductions in cellular viability. Specifically, it inhibits key enzymatic activities involved in nucleic acid metabolism, suggesting that nonspecific interactions with DNA may contribute to its cytotoxic effects .

Mechanistic Insights

The compound's mechanism involves:

- Inhibition of DNA Polymerases : It disrupts DNA synthesis by inhibiting polymerases critical for replication.

- Interference with RNA Synthesis : Similar inhibition is observed with RNA polymerases.

- Cross-linking of DNA : This may lead to further cellular damage and apoptosis in cancer cells .

Comparative Activity with Related Compounds

A comparative analysis reveals that Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate exhibits varying degrees of activity relative to structurally similar compounds. For instance:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate | 100 | Potent against HL-60 |

| Related Compound A | 90 | Comparable activity in MTT assay |

| Related Compound B | 200 | Less effective than Ethyl (2S,3R) |

Case Studies

- Cytotoxicity in Leukemia Models : A study highlighted the efficacy of Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate against murine L1210 and P388 leukemia models. The compound exhibited significant cytotoxicity at concentrations around 100 µM, effectively reducing cell viability .

- Proteasome Inhibition Studies : Further investigations into proteasome inhibition revealed that the compound binds preferentially to the chymotrypsin-like site of the proteasome, establishing multiple interactions with key residues. This binding affinity correlates with its observed antiproliferative effects on cancer cells .

Scientific Research Applications

Chiral Building Block in Asymmetric Synthesis

Overview

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate is utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its unique stereochemistry allows for the selective formation of specific enantiomers, which is crucial in the development of pharmaceuticals where chirality can significantly affect biological activity.

Synthesis Applications

- Asymmetric Synthesis : The compound serves as a precursor for various chiral compounds through reactions such as alkylation and acylation. Its ability to create a chiral environment makes it valuable in synthesizing complex molecules that require precise stereochemistry.

- Case Study : Research has demonstrated the successful use of this compound in synthesizing novel pyrrolidine derivatives that exhibit promising biological activity .

Biological Mechanisms

Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate interacts with specific biological targets, including enzymes and receptors involved in various physiological pathways. Its functional groups contribute to its binding affinity and selectivity.

Therapeutic Applications

- Drug Development : The compound has been investigated for its potential as a lead compound in drug discovery, particularly for conditions such as pain and inflammation. Studies indicate that it may modulate pathways associated with these conditions .

- Antimalarial Activity : A related class of compounds has shown efficacy against malaria, suggesting that ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate could be explored further for similar applications .

Industrial Applications

Fine Chemicals and Agrochemicals

In the industrial sector, ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various synthetic pathways for producing complex organic molecules.

Comparison with Similar Compounds

Stereochemical and Structural Analogues

a) (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL ()

- Key Differences : These stereoisomers differ in the configuration at the 4-position. The (2S,3R,4R) isomer forms hydrogen bonds or salt bridges with NADH and HILDH, while the (2S,3R,4S) isomer adopts a distinct binding mode due to steric and electronic variations.

- Relevance : Highlights the importance of stereochemistry in enzyme interactions. The 2S,3R configuration in Ethyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate may similarly influence its binding affinity to biological targets .

b) Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate ()

- Structure : Features a 3-phenylpropyl chain at the 1-position instead of a phenyl group at the 2-position.

- Synthesis : Achieved via reductive amination between 3-phenylpropionaldehyde and (S)-proline methyl ester (73% yield).

Functional Group Variations

a) Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate ()

- Structure: Incorporates a pyridine ring with electron-withdrawing groups (cyano, trifluoromethyl) and a methyl-substituted pyrrole.

- Activity : The trifluoromethyl group enhances metabolic stability but may reduce solubility. LCMS purity of 97.02% and HPLC purity of 98.60% indicate rigorous characterization protocols .

b) (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.